molecular formula C16H15FN6O2 B2464204 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 920485-28-5

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2464204
CAS No.: 920485-28-5
M. Wt: 342.334
InChI Key: VNAKXDNXKDRQHT-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is unique due to the combination of the fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-25-14-7-5-12(6-8-14)19-16(24)18-10-15-20-21-22-23(15)13-4-2-3-11(17)9-13/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAKXDNXKDRQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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